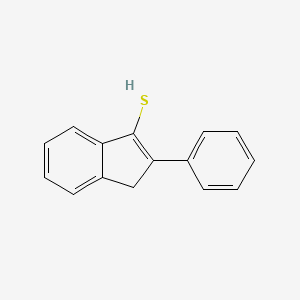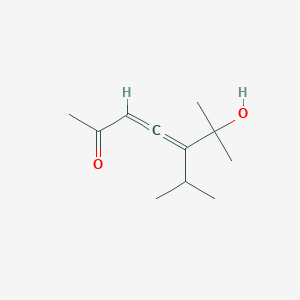![molecular formula C7H9N5 B14596354 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- CAS No. 61139-80-8](/img/structure/B14596354.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- is a heterocyclic compound that belongs to the family of triazolotriazines. These compounds are known for their unique structural features, which include a fused ring system composed of triazole and triazine rings. This particular compound has three methyl groups attached at the 3, 5, and 6 positions, which can influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydrazine derivatives and nitriles, which undergo cyclization to form the triazole ring, followed by further reactions to form the triazine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted derivatives
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as energetic materials and dyes .
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding .
Comparación Con Compuestos Similares
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar fused ring system but includes a thiadiazine ring instead of a triazine ring, leading to different chemical properties and reactivity.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: This compound has a different arrangement of the triazole and triazine rings, which can affect its stability and reactivity.
Tris[1,2,4]triazolo[1,3,5]triazine: This compound has multiple triazole and triazine rings fused together, resulting in unique electronic and structural properties .
The uniqueness of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl- lies in its specific substitution pattern and the resulting chemical properties, which can be exploited for various applications in research and industry.
Propiedades
Número CAS |
61139-80-8 |
|---|---|
Fórmula molecular |
C7H9N5 |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
3,5,6-trimethyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5/c1-4-5(2)12-6(3)9-11-7(12)10-8-4/h1-3H3 |
Clave InChI |
NOSKXEKVYURKTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=NN=C2N=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
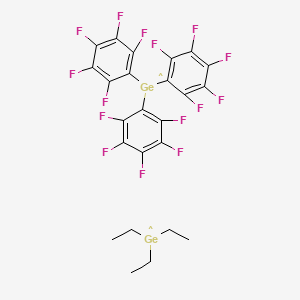
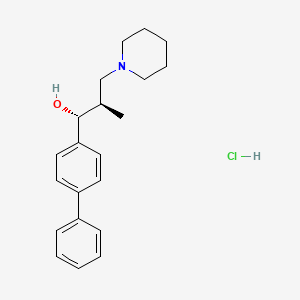
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

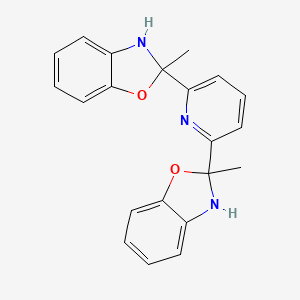
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
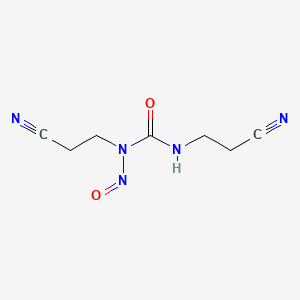
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

